molecular formula C9H12N2O4 B2738133 4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid CAS No. 929474-10-2

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid

Cat. No. B2738133
CAS RN: 929474-10-2
M. Wt: 212.205
InChI Key: DKNWGBJATURZNA-OWOJBTEDSA-N
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Description

4-(4-Formylpiperazinyl)-4-oxobut-2-enoic acid, also known as FOB, is a chemical compound that has gained significant attention in scientific research. FOB is a piperazine derivative that contains a carbonyl group and a double bond. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Efficient Synthesis of Building Blocks

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are recognized for their utility as building blocks in crafting biologically active compounds. An innovative synthesis method leveraging microwave assistance and ytterbium triflate catalyst has been developed, offering a fast and efficient pathway to these critical acids from diverse (hetero)aromatic ketones and glyoxylic acid monohydrate, achieving pure products with isolated yields ranging from 52-75% (Tolstoluzhsky et al., 2008).

Antimicrobial Activity

Certain novel heterocyclic compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid via Michael addition have shown promising antimicrobial activities. This underscores the compound's role as a key starting material for developing pyridazinones, thiazoles derivatives, and other heterocycles, highlighting its significant potential in antimicrobial research (El-Hashash et al., 2014).

Hemostatic Activity

Research into 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids has revealed compounds with notable hemostatic activity and low acute toxicity. This discovery points to the therapeutic potential of these derivatives in managing bleeding, with a clear relationship established between the compounds' structure and their pharmacological effects (Pulina et al., 2017).

Synthesis of Novel Heterocycles

The synthesis of a series of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid highlights the versatility of this compound as a precursor in heterocyclic chemistry. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrate the broad utility of 4-oxobut-2-enoic acid derivatives in synthesizing a diverse range of heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).

Biological Screening

A study on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid explored its synthesis, characterization, and biological screening, revealing its interaction with DNA, cytotoxicity, antitumor, and antioxidant activities. Such comprehensive biological evaluations underscore the compound's potential in various therapeutic and diagnostic applications, marking it as a compound of interest for further research in medicine and pharmacology (Sirajuddin et al., 2015).

properties

IUPAC Name

(E)-4-(4-formylpiperazin-1-yl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-7-10-3-5-11(6-4-10)8(13)1-2-9(14)15/h1-2,7H,3-6H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWGBJATURZNA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C=O)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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